molecular formula C11H12F2O2 B15322027 3-(2,4-Difluorophenyl)-3-methylbutanoic acid

3-(2,4-Difluorophenyl)-3-methylbutanoic acid

Cat. No.: B15322027
M. Wt: 214.21 g/mol
InChI Key: CZUQBJJUSWOBGZ-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-difluorobenzaldehyde with a suitable alkylating agent under basic conditions to form the corresponding intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2,4-Difluorophenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid
  • 3,4-Difluorophenylboronic acid
  • Fluorinated quinolines

Uniqueness

3-(2,4-Difluorophenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12F2O2/c1-11(2,6-10(14)15)8-4-3-7(12)5-9(8)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

CZUQBJJUSWOBGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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